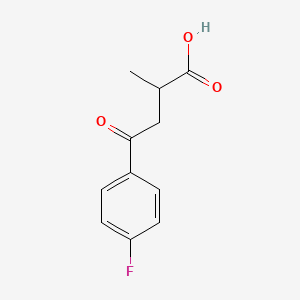

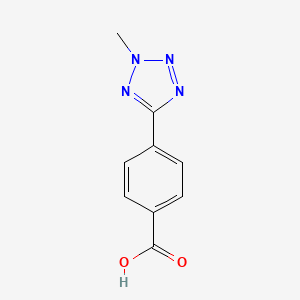

4-(4-氟苯基)-2-甲基-4-氧代丁酸

描述

The compound of interest, 4-(4-Fluorophenyl)-2-methyl-4-oxobutanoic acid, is a derivative of 4-oxobutanoic acid, which is a key intermediate in various chemical and biological processes. While the specific compound is not directly mentioned in the provided papers, related compounds and their interactions with various reagents and biological systems are discussed. These related compounds provide insight into the potential behavior and applications of 4-(4-Fluorophenyl)-2-methyl-4-oxobutanoic acid.

Synthesis Analysis

The synthesis of related compounds, such as 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid, involves ring-opening reactions of itaconic anhydride with aminoacetophenone derivatives . This suggests that a similar synthetic route could be employed for the synthesis of 4-(4-Fluorophenyl)-2-methyl-4-oxobutanoic acid, potentially involving the reaction of an appropriate fluorophenyl-containing compound with a 4-oxobutanoic acid derivative or precursor.

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed by various spectroscopic methods, including IR, NMR, and single-crystal X-ray diffraction . These techniques could be applied to determine the structure of 4-(4-Fluorophenyl)-2-methyl-4-oxobutanoic acid, ensuring the correct synthesis and identification of the compound.

Chemical Reactions Analysis

The related compound 4-[(4-fluorophenyl)amino]-4-oxobut-2-enoic acid forms complexes with transition metal ions, where the carboxylate groups act as bidentate ligands . This indicates that 4-(4-Fluorophenyl)-2-methyl-4-oxobutanoic acid may also form stable complexes with metals, which could be useful in various applications, such as catalysis or material science.

Physical and Chemical Properties Analysis

The physical and chemical properties of similar compounds have been characterized by techniques like FT-IR, TGA, DTA, and UV-Vis spectrophotometry . These methods can be used to determine the stability, thermal properties, and electronic absorption characteristics of 4-(4-Fluorophenyl)-2-methyl-4-oxobutanoic acid. The presence of the fluorophenyl group may influence these properties, potentially leading to unique applications.

科研应用

类似物和衍生物

合成和抗炎活性:合成了与4-(2',4'-二氟联苯基-4-基)-2-甲基-4-氧代丁酸相关的类似物,并对其抗炎活性进行了评估。然而,这些类似物未达到标准化合物的活性水平(Kuchař等人,1995)。

结构研究:对与4-(4-氟苯基)-2-甲基-4-氧代丁酸结构相似的化合物4-(3-氟-4-甲基苯胺基)-2-甲基亚烯-4-氧代丁酸进行了研究,详细描述了其结晶和分子结构(Nayak et al., 2013)。

分子对接和振动研究:对4-氧代丁酸衍生物进行了比较研究,重点关注分子对接、振动、结构和电子研究。这些研究为这类化合物的反应性和潜在应用提供了见解(Vanasundari et al., 2018)。

生物医学研究

杀虫剂分析ELISA方法的开发:与4-(4-氟苯基)-2-甲基-4-氧代丁酸相关的芬妥辛半抗原被开发用于ELISA分析,展示了该化合物在分析化学中的潜力,特别是在检测杀虫剂残留方面(Zhang et al., 2008)。

β-淀粉样蛋白的荧光探针:合成了4-氧代丁酸的衍生物作为β-淀粉样蛋白的荧光探针,表明其在阿尔茨海默病的分子诊断中的应用(Fa et al., 2015)。

化学合成和表征

生物活性化合物的合成:研究了与4-(4-氟苯基)-2-甲基-4-氧代丁酸相关的4-(2',4'-二氟联苯基-4-基)-2-甲基丁酸的合成,以及其抗炎和免疫调节作用,突显了其在药物开发中的潜力(Bulej et al., 2005)。

硫醇的HPLC分析:将4-氧代丁酸衍生物用作高效液相色谱中的荧光标记试剂,用于硫醇分析,展示了该化合物在先进分析技术中的实用性(Cavrini et al., 1989)。

性质

IUPAC Name |

4-(4-fluorophenyl)-2-methyl-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO3/c1-7(11(14)15)6-10(13)8-2-4-9(12)5-3-8/h2-5,7H,6H2,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDFOTDZVZJTBRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(=O)C1=CC=C(C=C1)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70323091 | |

| Record name | 4-(4-fluorophenyl)-2-methyl-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70323091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Fluorophenyl)-2-methyl-4-oxobutanoic acid | |

CAS RN |

68415-18-9 | |

| Record name | 68415-18-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403028 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(4-fluorophenyl)-2-methyl-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70323091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![2-[6-(Benzylamino)purin-7-yl]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B1330593.png)

![4,10-Dioxatricyclo[5.2.1.0(2,6)]decan-8-en-3-one](/img/structure/B1330596.png)

![4-tert-Butylcalix[4]arene](/img/structure/B1330612.png)